XLogP3 Lipophilicity: 4-Fluoro Analog Shows 0.5–0.6 Unit Reduction vs. 4-Chloro and 4-Bromo Congeners
The target compound exhibits a computed XLogP3 of 2.1, which is 0.5 units lower than the 4-chloro analog (XLogP3 = 2.6) and 0.6 units lower than the 4-bromo analog (XLogP3 = 2.7), while being nearly identical to the unsubstituted phenyl derivative (XLogP3 = 2.0) [1]. The 0.5–0.6 unit lipophilicity reduction is pharmacokinetically meaningful, as each log unit decrease can correspond to roughly a 10-fold improvement in aqueous solubility, enhancing developability while retaining membrane permeability [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1-(4-Chlorophenyl) analog: XLogP3 = 2.6; 1-(4-Bromophenyl) analog: XLogP3 = 2.7; 2-(Oxetan-3-ylthio)-1-phenylethan-1-one: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = –0.5 vs 4-Cl; –0.6 vs 4-Br; +0.1 vs unsubstituted phenyl |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2025.09.15 release); identical computation method across all compounds. |
Why This Matters
Lower lipophilicity reduces the risk of promiscuous binding, phospholipidosis, and poor aqueous solubility while maintaining the permeability needed for oral bioavailability, directly impacting lead prioritization.
- [1] PubChem Compound Summaries: CID 79326643 (4-F), CID 79325967 (H), CID 79327192 (4-Cl), CID 79326082 (4-Br). XLogP3 values retrieved 2026-05-04. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24 (9), 1420–1456. https://doi.org/10.1021/tx200211v View Source
